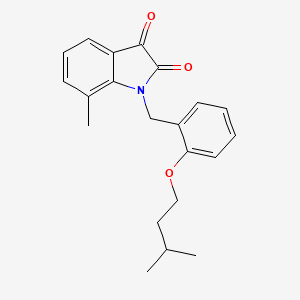
1-(2-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula . It may also include its appearance (solid, liquid, color, etc.) and its role or uses in various applications.
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from its constituent elements or simpler compounds . This often involves various chemical reactions, the use of catalysts, and specific conditions of temperature and pressure.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule . Techniques used for this purpose include X-ray crystallography, neutron diffraction, and various forms of spectroscopy.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes . This can include reactions with other compounds under various conditions, as well as decomposition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .Aplicaciones Científicas De Investigación
Conjugated Polymers with Building Blocks
Researchers have found that π-conjugated organic donor–acceptor (D–A) type polymers, which include diketopyrrolopyrrole (DPP)-based polymers, are widely developed for use in electronic devices. Novel chromophores like isoDPP, which is similar to DPP in chemical structure, are being explored for their potential in electronic device applications. The study suggests that polymers containing high-performance electron-deficient pigments like isoDPP are expected to have significant potential for high-performance electronic devices. IsoDPP, benzodipyrrolidone (BDP), and naphthodipyrrolidone (NDP) based polymers, which have not received much attention, have distinct optical, electrochemical, and device performance characteristics. The research aims to provide a theoretical scaffold for designing D–A type conjugated polymers with potential for high-performance electronic devices (Deng et al., 2019).
Pharmacological Activities of Naphthoquinone Derivatives
7-Methyljuglone (7-MJ), a naphthoquinone derivative, has been reported to exhibit a variety of pharmacological activities such as antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The hemi-synthesis of the compound has been described, and this review serves as a starting point for future research and valorization accomplishments (Mbaveng & Kuete, 2014).
Biological Effects of Benz(e)(1,3)oxazine-2,4-diones and Thiosalicylanilides
A review of the biological activities of 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides has revealed a number of biological activities, including antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties. The substances can be modeled by structural changes, and although only a few have been introduced into practice, their potential for various applications is noted (Waisser & Kubicová, 1993).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives have been recognized for their broad biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. The review highlights these compounds as an important class of chemical compounds with potential for various pharmacotherapeutic applications (Danao et al., 2021).
Antimicrobial Agents: A Particular Focus on p-Cymene
p-Cymene, a monoterpene found in over 100 plant species used for medicine and food, shows various biological activities including antimicrobial effects. This review focuses on the antimicrobial activity of p-Cymene, addressing its mechanisms of action and potential as a candidate to functionalize biomaterials and nanomaterials for use in human healthcare and biomedical applications (Marchese et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
7-methyl-1-[[2-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-14(2)11-12-25-18-10-5-4-8-16(18)13-22-19-15(3)7-6-9-17(19)20(23)21(22)24/h4-10,14H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMKTRUHFQRQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=CC=C3OCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

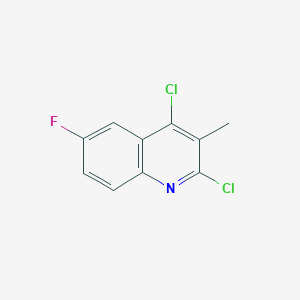
![N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2450606.png)
![5-(cinnamylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2450607.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2450608.png)
![(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2450611.png)
![1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2450612.png)
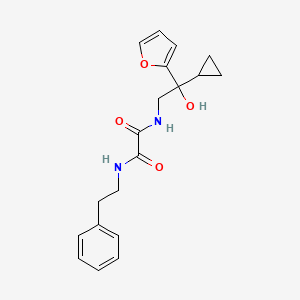
![2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2450615.png)
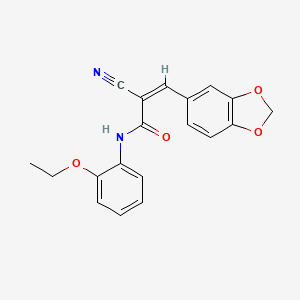

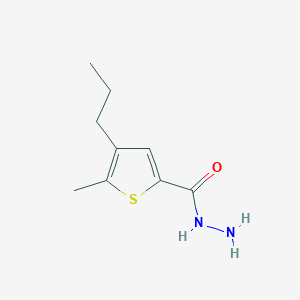

![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)
![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)